An In-depth Technical Guide to N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide (CAS Number: 953751-18-3)
An In-depth Technical Guide to N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide (CAS Number: 953751-18-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide (CAS 953751-18-3) is limited. This guide has been constructed by analyzing its core structural components and drawing insights from well-documented, structurally related analogues. The experimental protocols and predicted properties herein are based on established chemical principles and data from similar molecules and should be considered predictive until validated by empirical studies.
Introduction and Structural Rationale
N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide is a unique molecule that marries the structural features of o-phenylenediamine with a thiophene-2-acetic acid moiety through a robust amide linkage. The thiophene ring is a well-recognized "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs and noted for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The o-phenylenediamine scaffold is a crucial precursor for many heterocyclic compounds, such as benzimidazoles and quinoxalines, and has been identified as a key structural element in molecules designed to inhibit ferroptosis, a form of regulated cell death.[3][4]
This guide provides a predictive but technically grounded overview of the molecule's core properties, a plausible and detailed synthetic route, anticipated characterization data, and a discussion of its potential applications in drug discovery based on the established pharmacology of its constituent parts.
Predicted Physicochemical and Molecular Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Insight |
| Molecular Formula | C₁₂H₁₂N₂OS | Derived from structural analysis. |
| Molecular Weight | 232.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or light brown solid. | Based on related N-arylacetamides and thiophene derivatives.[5][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, chloroform, and THF. | The aromatic rings confer hydrophobicity, while the amine and amide groups provide some polarity. Thiophene-2-acetic acid is soluble in water and ethanol.[6] |
| Melting Point | Predicted to be in the range of 150-180 °C. | A similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has a melting point of 163–166 °C.[5] |
| pKa | The primary aromatic amine is expected to have a pKa around 4-5. | o-Phenylenediamine has a pKa of 4.57 for its conjugate acid.[3] |
| LogP | Estimated to be between 2.0 and 3.0. | Reflects a balance of lipophilic (thiophene, phenyl) and hydrophilic (amine, amide) groups. |
Proposed Synthesis and Experimental Protocol
The most direct and widely adopted method for synthesizing N-arylacetamides is through the N-acylation of an amine with an activated carboxylic acid.[7] A reliable, two-step synthesis is proposed for N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide, starting from commercially available precursors.
Synthetic Workflow Overview
The synthesis involves the activation of 2-(thiophen-2-yl)acetic acid to its corresponding acyl chloride, followed by a condensation reaction with o-phenylenediamine. This approach is favored as it typically proceeds with high yield and allows for straightforward purification.[5][7]
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Materials:
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2-(Thiophen-2-yl)acetic acid (CAS 1918-77-0)[8]
-
Thionyl chloride (SOCl₂)
-
o-Phenylenediamine (CAS 95-54-5)[3]
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Triethylamine (TEA)
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2-(thiophen-2-yl)acetyl chloride [5][7]
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(thiophen-2-yl)acetic acid (10 mmol, 1.42 g).
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Under an inert atmosphere (nitrogen or argon), add thionyl chloride (20 mmol, 1.46 mL) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-3 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(thiophen-2-yl)acetyl chloride, a pale yellow to brown oil, is typically used in the next step without further purification.
Step 2: Synthesis of N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide [5][7]
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In a separate flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) and triethylamine (12 mmol, 1.67 mL) in anhydrous THF (30 mL). Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 2-(thiophen-2-yl)acetyl chloride from Step 1 in anhydrous THF (10 mL).
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide.
Anticipated Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected spectral data, based on analysis of the closely related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, are outlined below.[5][9]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ 9.0-9.5 ppm (s, 1H): Amide N-H proton.δ 6.8-7.5 ppm (m, 7H): Aromatic protons from the phenyl and thiophene rings.δ 4.0-4.2 ppm (s, 2H): Methylene (-CH₂-) protons.δ 3.5-4.5 ppm (br s, 2H): Primary amine (-NH₂) protons. |
| ¹³C NMR (CDCl₃) | δ 165-170 ppm: Amide carbonyl carbon (C=O).δ 115-145 ppm: Aromatic carbons from both rings.δ 35-40 ppm: Methylene carbon (-CH₂-). |
| FT-IR (KBr) | ~3400-3300 cm⁻¹: N-H stretching (amine and amide).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1650-1680 cm⁻¹: Amide I band (C=O stretching).~1510-1550 cm⁻¹: Amide II band (N-H bending). |
| Mass Spec (HRMS) | Calculated m/z for C₁₂H₁₂N₂OS [M+H]⁺ should match the observed value. |
Potential Biological Activity and Therapeutic Applications
The combination of the thiophene and N-arylacetamide scaffolds suggests several promising avenues for biological investigation.
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Anticancer Activity: Arylacetamide derivatives have demonstrated antiproliferative activity against various cancer cell lines, with some showing the ability to reduce tumor growth in xenograft models.[10] Thiophene-containing molecules have also been developed as anticancer agents.[1] The presence of the o-phenylenediamine moiety, a known radical-trapping pharmacophore, could confer novel mechanisms of action, such as the induction of ferroptosis.[4]
-
Antimicrobial and Antifungal Activity: Thiophene derivatives are well-known for their broad-spectrum antimicrobial properties.[2] A structurally related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, showed significant activity against yeasts like Candida glabrata and Candida krusei.[5][9]
-
Anti-inflammatory Properties: Many thiophene-based compounds, including the commercial drug Tiaprofenic acid, are potent anti-inflammatory agents, often acting through the inhibition of COX and LOX enzymes.[2] Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[11]
-
Enzyme Inhibition: The N-phenylacetamide scaffold is a versatile template for designing enzyme inhibitors. For example, derivatives have been developed as inhibitors of Factor VIIa for anticoagulant activity and α-glucosidase for managing diabetes.[12][13]
Conclusion
N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide represents a molecule of significant interest at the intersection of proven pharmacophores. While direct experimental data remains elusive, this guide provides a robust, science-driven framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The anticipated biological profile, drawing from the rich pharmacology of thiophenes and arylacetamides, positions this compound as a compelling candidate for screening in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. Future experimental validation of the properties and activities proposed herein is essential to unlock the full potential of this promising chemical entity.
Sources
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- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
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